2-Methyl-2,5,8-triazaspiro[3.5]nonane oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2,5,8-triazaspiro[3.5]nonane oxalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalate derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,5,8-triazaspiro[3.5]nonane oxalate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for 2-Methyl-2,5,8-triazaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane oxalate: Another spirocyclic compound with similar structural features.
2-Oxa-6-azaspiro[3.5]nonane oxalate: A related compound with a different ring structure.
Uniqueness
2-Methyl-2,5,8-triazaspiro[3.5]nonane oxalate is unique due to its specific spirocyclic structure and the presence of multiple nitrogen atoms, which can confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H17N3O4 |
---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
2-methyl-2,5,8-triazaspiro[3.5]nonane;oxalic acid |
InChI |
InChI=1S/C7H15N3.C2H2O4/c1-10-5-7(6-10)4-8-2-3-9-7;3-1(4)2(5)6/h8-9H,2-6H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
YPZIUMZIEQNUPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2(C1)CNCCN2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.